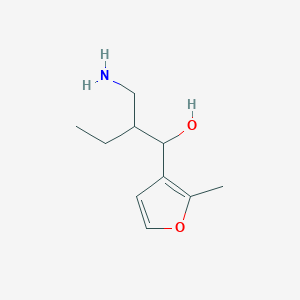
2-(Aminomethyl)-1-(2-methylfuran-3-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1-(2-methylfuran-3-yl)butan-1-ol is an organic compound that features both an aminomethyl group and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(2-methylfuran-3-yl)butan-1-ol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the furan ring or the aminomethyl group.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups onto the furan ring.
Scientific Research Applications
2-(Aminomethyl)-1-(2-methylfuran-3-yl)butan-1-ol could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The aminomethyl group could facilitate binding to biological molecules, while the furan ring might interact with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-1-(2-furyl)butan-1-ol
- 2-(Aminomethyl)-1-(2-methylphenyl)butan-1-ol
Uniqueness
The presence of the furan ring and the specific positioning of the aminomethyl group and hydroxyl group make 2-(Aminomethyl)-1-(2-methylfuran-3-yl)butan-1-ol unique. These structural features could confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(aminomethyl)-1-(2-methylfuran-3-yl)butan-1-ol |
InChI |
InChI=1S/C10H17NO2/c1-3-8(6-11)10(12)9-4-5-13-7(9)2/h4-5,8,10,12H,3,6,11H2,1-2H3 |
InChI Key |
RFOMSSXHCBHSTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C1=C(OC=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















